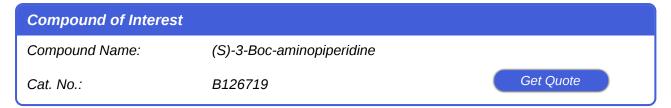


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Spectroscopic Data of (S)-3-Bocaminopiperidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-3-Boc-aminopiperidine**, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **(S)-3-Boc-aminopiperidine** are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **(S)-3-Boc-aminopiperidine** provides detailed information about the chemical environment of each proton in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~3.80 - 3.65	m	-	1H	H-6 (ax)
~3.55 - 3.40	m	-	1H	H-3
~3.15 - 2.95	m	-	1H	H-6 (eq)
~2.85 - 2.65	m	-	2H	H-2
~1.90 - 1.75	m	-	1H	H-4 (ax)
~1.70 - 1.55	m	-	1H	H-5 (ax)
1.44	S	-	9H	С(СН3)3
~1.40 - 1.25	m	-	2H	H-4 (eq), H-5 (eq)
~1.20	br s	-	2H	NH2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The 13 C NMR spectrum provides information on the carbon framework of the molecule. A publication in Organic Process Research & Development by Wang et al. (2022) includes the characterization of (S)-1-Boc-3-aminopiperidine, and its supporting information contains the 13 C NMR spectrum.[1]



Chemical Shift (δ) ppm	Assignment
154.8	C=O (Boc)
79.2	C(CH ₃) ₃
50.8	C-3
46.8	C-6
44.9	C-2
32.9	C-4
28.4	C(CH ₃) ₃
25.0	C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **(S)-3-Boc-aminopiperidine** shows characteristic absorption bands for its amine, carbamate, and alkane moieties.

Frequency (cm ⁻¹)	Intensity	Assignment
~3360 - 3280	Medium, Broad	N-H stretch (primary amine)
~2940 - 2850	Strong	C-H stretch (alkane)
~1680	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (amine)
~1450	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **(S)-3-Boc-aminopiperidine** provides information about its molecular



weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
201.16	-	[M+H]+ (Calculated: 201.1603)
145.10	-	[M - C ₄ H ₈ + H] ⁺
101.11	-	[M - Boc + H]+
84.08	-	[Piperidin-3-amine]+
57.07	100	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: The relative intensities can vary depending on the ionization method and instrument conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(S)-3-Boc-aminopiperidine** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm, and a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is set from approximately 0 to 220 ppm, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: As a solid, **(S)-3-Boc-aminopiperidine** can be prepared for IR analysis using the KBr pellet method or as a thin film.



- KBr Pellet Method: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet.
- Thin Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

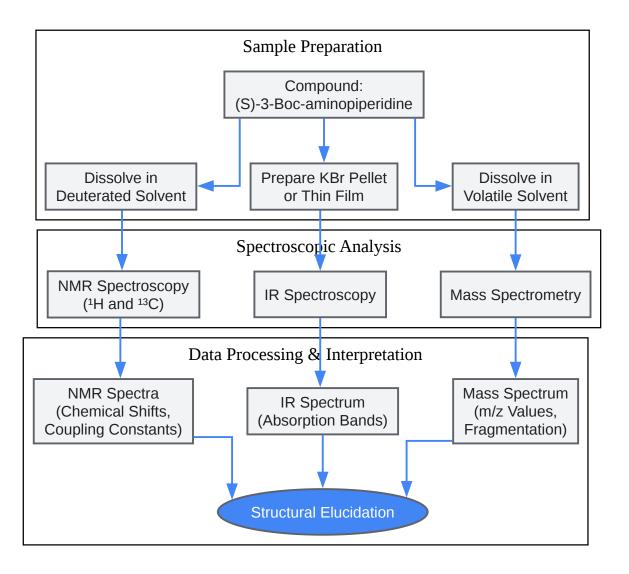
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected ions (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-3-Boc-aminopiperidine**.





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General workflow for spectroscopic analysis.

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References



- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 PubChem [pubchem.ncbi.nlm.nih.gov]
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